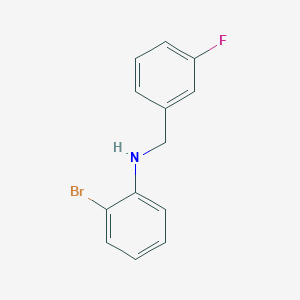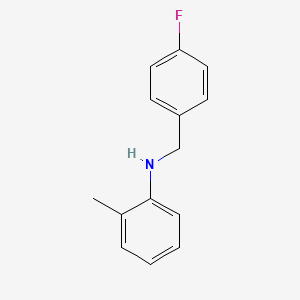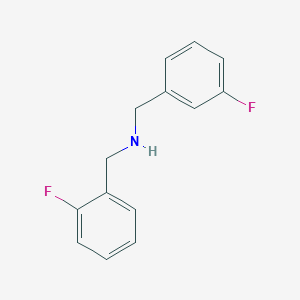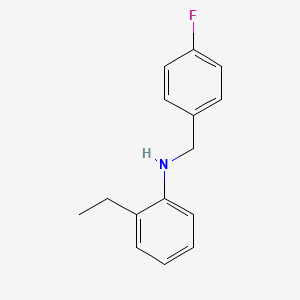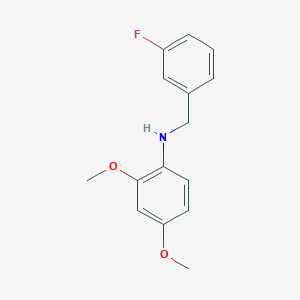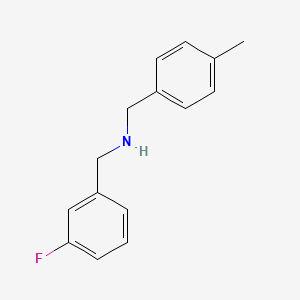
N-(3-Fluorobenzyl)-4-methylbenzylamine
説明
N-(3-Fluorobenzyl)-4-methylbenzylamine, also known as FBA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been widely studied for its potential use in scientific research. FBA is a potent and selective ligand for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is involved in the regulation of various physiological processes.
作用機序
N-(3-Fluorobenzyl)-4-methylbenzylamine acts as a potent and selective agonist for TAAR1. Upon binding to TAAR1, N-(3-Fluorobenzyl)-4-methylbenzylamine activates a signaling pathway that leads to the release of intracellular calcium ions and the activation of various downstream signaling molecules such as protein kinase A and extracellular signal-regulated kinase. This signaling pathway is involved in the regulation of various physiological processes such as neurotransmitter release, locomotion, and reward.
Biochemical and physiological effects:
N-(3-Fluorobenzyl)-4-methylbenzylamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which is thought to be responsible for its locomotor and rewarding effects. N-(3-Fluorobenzyl)-4-methylbenzylamine has also been shown to increase the expression of various genes that are involved in the regulation of synaptic plasticity and neuroprotection. Additionally, N-(3-Fluorobenzyl)-4-methylbenzylamine has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N-(3-Fluorobenzyl)-4-methylbenzylamine has several advantages for lab experiments. It is a potent and selective ligand for TAAR1, which makes it a useful tool for studying the role of TAAR1 in various physiological processes. N-(3-Fluorobenzyl)-4-methylbenzylamine is also stable and easy to synthesize, which makes it a convenient compound to work with in the lab. However, one limitation of N-(3-Fluorobenzyl)-4-methylbenzylamine is that it has a relatively short half-life in vivo, which may limit its usefulness for certain experiments.
将来の方向性
There are several future directions for the study of N-(3-Fluorobenzyl)-4-methylbenzylamine. One area of research is the investigation of the potential therapeutic applications of TAAR1 ligands in the treatment of various disorders such as addiction, depression, and schizophrenia. Another area of research is the development of more potent and selective TAAR1 ligands that can be used to study the role of TAAR1 in more detail. Additionally, the investigation of the structure-activity relationship of N-(3-Fluorobenzyl)-4-methylbenzylamine and other TAAR1 ligands may lead to the development of more effective and specific compounds.
科学的研究の応用
N-(3-Fluorobenzyl)-4-methylbenzylamine has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective ligand for TAAR1, which is a receptor that is involved in the regulation of various physiological processes such as neurotransmitter release, locomotion, and reward. N-(3-Fluorobenzyl)-4-methylbenzylamine has been used to study the role of TAAR1 in various physiological processes and to investigate the potential therapeutic applications of TAAR1 ligands in the treatment of various disorders such as addiction, depression, and schizophrenia.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12-5-7-13(8-6-12)10-17-11-14-3-2-4-15(16)9-14/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXMAGXEASNRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorobenzyl)-4-methylbenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





